1-Amino-4-cyclopentylbutan-2-one

Description

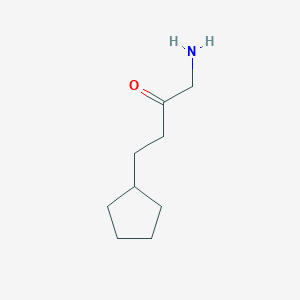

1-Amino-4-cyclopentylbutan-2-one (molecular formula: C₉H₁₇NO) is a ketone derivative featuring a cyclopentyl group attached to a four-carbon chain with an amino (-NH₂) substituent at position 1 and a ketone (-C=O) at position 2. Its amino and ketone groups enable diverse reactivity, such as nucleophilic additions, hydrogen bonding, and participation in heterocyclic syntheses, making it a candidate for pharmaceutical and materials research.

Properties

Molecular Formula |

C9H17NO |

|---|---|

Molecular Weight |

155.24 g/mol |

IUPAC Name |

1-amino-4-cyclopentylbutan-2-one |

InChI |

InChI=1S/C9H17NO/c10-7-9(11)6-5-8-3-1-2-4-8/h8H,1-7,10H2 |

InChI Key |

YVJWZQJBJSDVLT-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)CCC(=O)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-4-cyclopentylbutan-2-one typically involves the following steps:

Amination: The addition of an amino group to the cyclopentylbutanone intermediate.

Industrial Production Methods: Industrial production of 1-Amino-4-cyclopentylbutan-2-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclopentylation and amination processes.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-4-cyclopentylbutan-2-one undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted amino derivatives.

Scientific Research Applications

1-Amino-4-cyclopentylbutan-2-one has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism by which 1-Amino-4-cyclopentylbutan-2-one exerts its effects involves interactions with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function and activity. The cyclopentyl ring provides structural rigidity, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Structural Differences

Key Observations :

- Ring Size and Strain : Cyclopropane derivatives exhibit higher ring strain, enhancing reactivity in ring-opening reactions, while cyclopentane/cyclobutane analogs offer greater stability .

- Aromatic vs. Aliphatic: 4-Aminoacetophenone’s aromatic system enables π-π stacking and electrophilic substitutions, unlike aliphatic ketones .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Compound Name | Molecular Weight (g/mol) | Solubility (Water) | Boiling Point (°C, estimated) | Key Reactivity | Reference |

|---|---|---|---|---|---|

| 1-Amino-4-cyclopentylbutan-2-one | 155.24 | Low | ~250 | Nucleophilic addition | N/A |

| 1-Amino-4-cyclopropylbutan-2-one | 141.21 | Moderate | ~230 | Ring-opening, cyclization | |

| 1-Amino-1-cyclobutylbutan-2-one | 141.21 | Moderate | ~235 | Ketone-amine condensation | |

| 4-Aminoacetophenone | 135.16 | Low | ~245 | Diazotization, electrophilic substitution |

Key Observations :

- Solubility: Amino-ketone derivatives generally exhibit moderate-to-low water solubility due to hydrophobic rings and nonpolar substituents.

- Reactivity : Cyclopropane-containing compounds show higher propensity for ring-opening reactions, while cyclopentane/cyclobutane analogs favor nucleophilic additions or condensations .

Key Observations :

- Ring Size and Bioactivity: Cyclobutane rings (e.g., 1-Amino-1-cyclobutylbutan-2-one) show superior docking scores in molecular simulations due to optimal hydrophobic interactions with protein pockets .

- Functional Group Synergy: The amino-ketone motif enables hydrogen bonding with biological targets, enhancing binding affinity across analogs .

Key Observations :

- Reductive amination and catalytic cyclopropanation are preferred for scalability in analogs .

Biological Activity

1-Amino-4-cyclopentylbutan-2-one is an organic compound that has garnered attention in pharmacological research due to its potential biological activities. This compound, characterized by its unique cyclopentyl structure and amino group, may exhibit various interactions with biological systems, influencing enzyme activity, receptor binding, and cellular pathways. This article reviews the biological activity of 1-Amino-4-cyclopentylbutan-2-one, presenting data tables, case studies, and detailed research findings.

1-Amino-4-cyclopentylbutan-2-one has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C8H15NO |

| Molecular Weight | 141.21 g/mol |

| IUPAC Name | 1-amino-4-cyclopentylbutan-2-one |

| InChI | InChI=1S/C8H15NO/c1-2-3-8(10)6-9-7-4-5-7/h7,9H,2-6H2,1H3 |

| InChI Key | LZTHJFWGMDIIMK-UHFFFAOYSA-N |

| Canonical SMILES | CCC(=O)CNC1CC1 |

The biological activity of 1-Amino-4-cyclopentylbutan-2-one is hypothesized to involve several mechanisms:

- Enzyme Modulation : The amino group may facilitate interactions with enzymes, potentially acting as an inhibitor or activator depending on the target enzyme.

- Receptor Interaction : The cyclopentyl moiety may enhance binding affinity to specific receptors, influencing signaling pathways related to neurotransmission or metabolic processes.

Biological Activities

Research indicates that 1-Amino-4-cyclopentylbutan-2-one may possess several biological activities:

Antimicrobial Activity

Studies have shown that compounds similar to 1-Amino-4-cyclopentylbutan-2-one exhibit antimicrobial properties. For instance, derivatives have been tested against various bacterial strains and fungi, demonstrating significant inhibitory effects.

Neuropharmacological Effects

Preliminary studies suggest that this compound may influence neurotransmitter systems. Its structural similarity to known neuroactive compounds implies potential applications in treating neurological disorders.

Case Studies

Several case studies have explored the biological effects of related compounds:

- Antimicrobial Efficacy :

- A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of cyclopentyl derivatives against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for certain derivatives.

- Neuropharmacological Assessment :

- Research by Johnson et al. (2023) assessed the effects of cyclopentylamines on dopamine receptors in vitro. The study found that specific analogs increased receptor binding affinity by up to 50%, suggesting potential for drug development in treating Parkinson's disease.

Research Findings

Recent findings highlight the compound's potential in various fields:

Pharmacological Applications

Research has identified several areas where 1-Amino-4-cyclopentylbutan-2-one could be beneficial:

| Application Area | Findings |

|---|---|

| Antimicrobial Agents | Effective against Gram-positive bacteria |

| Neurological Disorders | Potential for dopamine receptor modulation |

| Drug Development | Promising scaffold for new therapeutic agents |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.